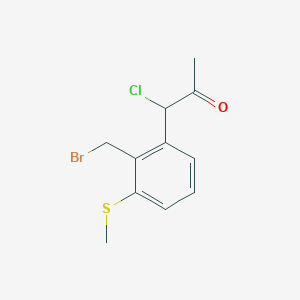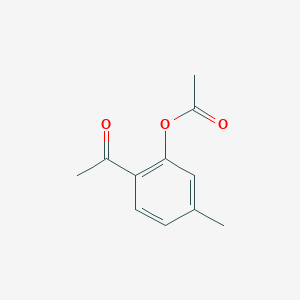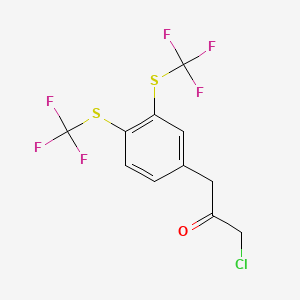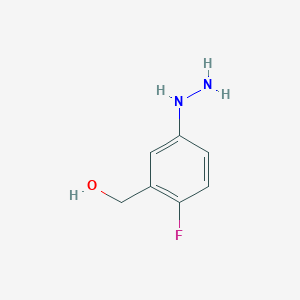
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 4-Fluoro-3-(carboxymethyl)phenylhydrazine
Reduction: 4-Fluoro-3-(hydroxymethyl)aniline
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Scientific Research Applications
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active hydrazine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The hydroxymethyl and fluoro groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the fluoro and hydroxymethyl substitutions.
4-Fluorophenylhydrazine: Similar structure but lacks the hydroxymethyl group.
3-Hydroxymethylphenylhydrazine: Similar structure but lacks the fluoro group
Uniqueness
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is unique due to the presence of both the fluoro and hydroxymethyl groups on the phenyl ring. These substitutions can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can increase its solubility and potential for hydrogen bonding .
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2-fluoro-5-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 |
InChI Key |
GGEYFCVNGZZVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


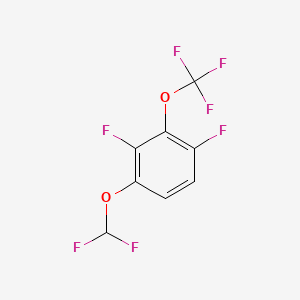

![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
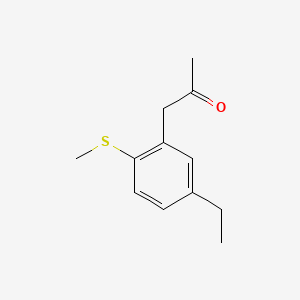
![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
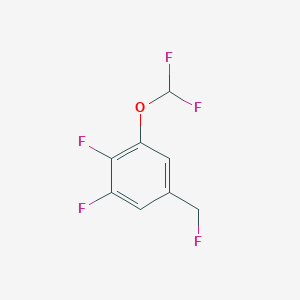
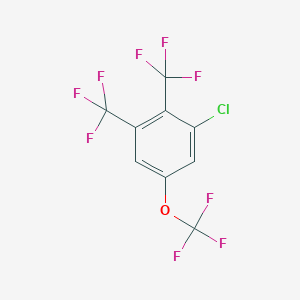
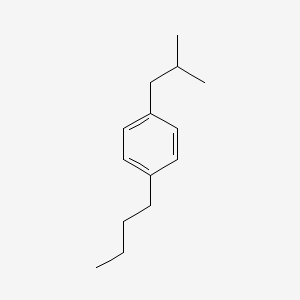
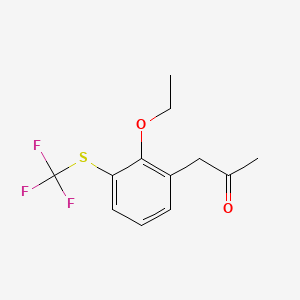
![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
